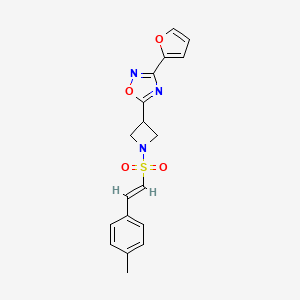

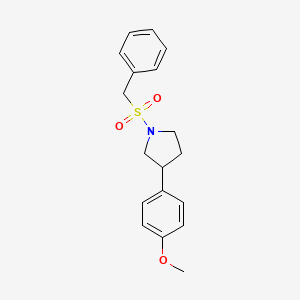

![molecular formula C20H20N6O2 B2537066 2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide CAS No. 2034577-25-6](/img/structure/B2537066.png)

2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide" is a structurally complex molecule that may be related to various synthesized compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with benzo[d]imidazole and acetamide groups, which are common in drug design due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, compound II in paper was synthesized via N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole. This suggests that similar synthetic strategies could be employed for the synthesis of the compound , possibly involving the formation of the benzo[d]imidazole core followed by subsequent functionalization with the appropriate morpholino-pyrrolopyridine and acetamide fragments.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of the compound under study.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their functional groups. The presence of the acetamide group, for example, could be involved in hydrogen bonding or nucleophilic substitution reactions. The benzo[d]imidazole moiety might participate in electrophilic substitution reactions due to the aromatic system. The morpholino group could also influence the compound's solubility and ability to interact with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined experimentally through techniques like UV spectroscopy, which can also be used to determine acidity constants (pKa) . These properties are essential for predicting the compound's behavior in biological systems, its solubility, stability, and distribution. The pKa values indicate the degree of ionization at different pH levels, which is important for drug absorption and distribution.

Wissenschaftliche Forschungsanwendungen

Synthesis and Probe Development

Researchers have developed imidazo[1,2-α]pyridines as potential probes for studying Peripheral Benzodiazepine Receptors (PBR) using SPECT. These compounds, including variations with high affinity and selectivity towards PBR, were synthesized for in vivo studies, indicating their utility in neurological research and imaging (Katsifis et al., 2000).

Insecticidal Applications

A study explored the synthesis of various heterocycles, including pyrrole, pyridine, and benzo[d]imidazole derivatives, from a precursor related to the chemical . These compounds were evaluated for their insecticidal properties against the cotton leafworm, showcasing the compound's potential in agricultural applications (Fadda et al., 2017).

Anti-Cancer Research

A novel precursor for synthesizing imidazo[5,4-f]benzimidazole(imino)quinone was prepared, targeting the enzyme NAD(P)H: quinone oxidoreductase (NQO1) in solid tumors. This approach aimed at increasing binding affinity to NQO1, suggesting potential applications in cancer treatment research (Shareef & Shareef, 2021).

Kinase Inhibition and Anticancer Activities

A compound, KX2-391, was identified as a highly selective inhibitor for the Src substrate binding site, leading to the synthesis and evaluation of N-benzyl substituted acetamide derivatives for Src kinase inhibitory activities. These compounds were also assessed for their anticancer activities, demonstrating the compound's relevance in cancer therapy (Fallah-Tafti et al., 2011).

Modulation of GABAA Receptors

Imidazolones and pyrrolones were synthesized and tested for their anxiolytic properties via modulation of GABAA receptor response. These compounds showed pharmacological activity without the typical side effects of benzodiazepine receptor agonists, highlighting their potential in developing safer anxiolytics (Grunwald et al., 2006).

Wirkmechanismus

The mechanism of action of benzimidazole derivatives can vary depending on the specific derivative and its biological target. For example, some benzimidazole derivatives have been found to inhibit the key brain-associated human carbonic anhydrase isoform hCA VII, a promising target for the treatment of neuropathic pain .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(benzimidazol-1-yl)-N-(5-morpholin-4-yl-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c27-19(12-26-13-22-15-3-1-2-4-18(15)26)23-17-11-16-14(5-6-21-16)24-20(17)25-7-9-28-10-8-25/h1-6,11,13,21H,7-10,12H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWUYDUEOGRVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C3C(=N2)C=CN3)NC(=O)CN4C=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2536986.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2536992.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B2536998.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2537000.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2537002.png)

![1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2537003.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone](/img/structure/B2537004.png)

![N-[4-(2-pyrimidinyloxy)phenyl]methanesulfonamide](/img/structure/B2537006.png)